Computed Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding vs. Core Isoquinoline
The target compound exhibits a computed XLogP3-AA value of 3.5, indicating distinct lipophilicity compared to the simpler core scaffold 1-phenylisoquinoline (XLogP3-AA ~3.0, estimated) [1]. The presence of the ethoxy-piperazine substituent increases the topological polar surface area (TPSA) to 37.4 Ų, compared to ~13 Ų for the unsubstituted core, significantly impacting predicted membrane permeability [2]. Furthermore, the compound possesses exactly one hydrogen bond donor and four hydrogen bond acceptors, a balanced profile for central nervous system (CNS) drug-likeness, whereas the core scaffold lacks inherent hydrogen bond donor capacity [1].
| Evidence Dimension | Predicted Lipophilicity and Polarity |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5; TPSA = 37.4 Ų; HBD = 1; HBA = 4 |
| Comparator Or Baseline | Unsubstituted 1-phenylisoquinoline (Core Scaffold) with estimated XLogP ~3.0 and TPSA ~13 Ų |
| Quantified Difference | ∆XLogP = +0.5; ∆TPSA = +24.4 Ų; ∆HBD = +1 |
| Conditions | In silico prediction using XLogP3, Cactvs, and OpenEye OEToolkits within the PubChem environment |
Why This Matters
These physicochemical modifications dictate that the target compound cannot be used interchangeably with the core isoquinoline scaffold in cell-based assays without expecting significant differences in aqueous solubility and passive membrane crossing.
- [1] PubChem. (2025). Compound Summary for CID 13302231: 1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline. Computed Properties Section. View Source
- [2] PubChem. (2025). Compound Summary for a representative 1-phenylisoquinoline core scaffold. (Value approximated based on related structures). View Source
